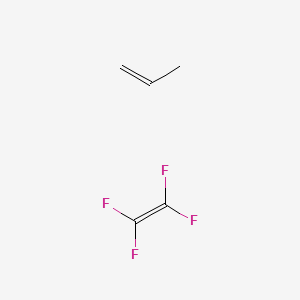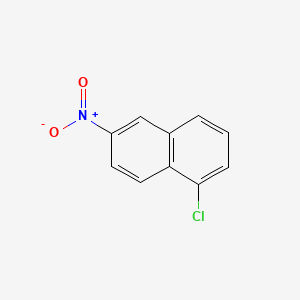
1-Chloro-6-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6-nitronaphthalene is an organic compound that belongs to the class of nitroaromatics. It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a nitro group at the sixth position. This compound is of significant interest due to its applications in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-6-nitronaphthalene can be synthesized through the nitration of 1-chloronaphthalene. The nitration process typically involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO2+) acts as the electrophile.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides, typically under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-Chloro-6-aminonaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
1-Chloro-6-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-6-nitronaphthalene depends on the specific chemical reactions it undergoes. In reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The chlorine atom can act as a leaving group in substitution reactions, allowing for the introduction of various functional groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the chlorine atom.
Comparison with Similar Compounds
1-Nitronaphthalene: Similar structure but lacks the chlorine atom.
2-Chloro-1-nitronaphthalene: Chlorine and nitro groups are positioned differently.
1-Chloro-2-nitronaphthalene: Chlorine and nitro groups are adjacent.
Uniqueness: 1-Chloro-6-nitronaphthalene is unique due to the specific positioning of the chlorine and nitro groups, which influences its chemical reactivity and applications. The compound’s structure allows for selective reactions that are not possible with other isomers, making it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
56961-36-5 |
|---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
1-chloro-6-nitronaphthalene |
InChI |
InChI=1S/C10H6ClNO2/c11-10-3-1-2-7-6-8(12(13)14)4-5-9(7)10/h1-6H |
InChI Key |
ZROFLSNLBFQHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



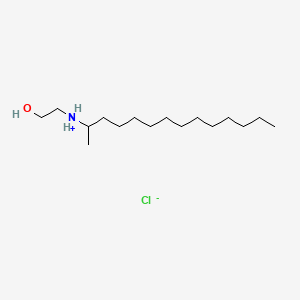
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
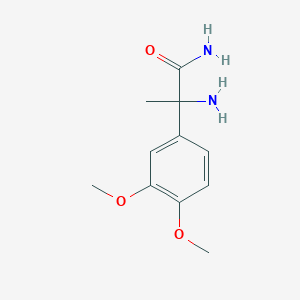

![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)

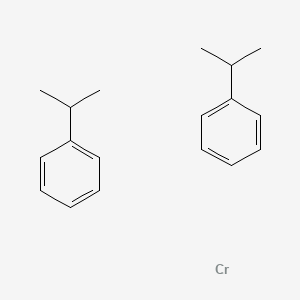
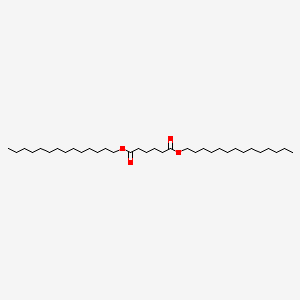
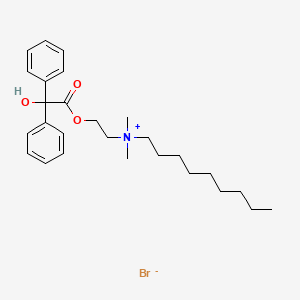
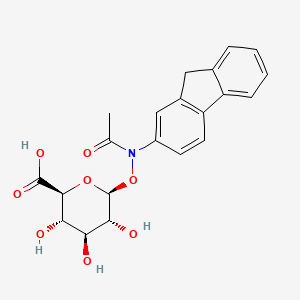
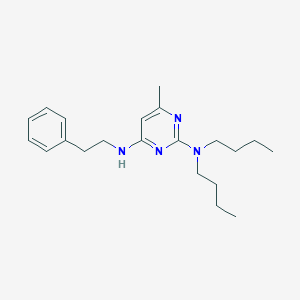
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
